2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide is an organic compound with the molecular formula C16H13Cl2N2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 4-cyanobenzyl chloride.
Nucleophilic Substitution: The reaction proceeds through a nucleophilic substitution mechanism where the chloro groups on the benzyl chlorides are replaced by the acetamide group. This step often requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution.
Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into amines or alcohols.
Substitution: The chloro groups in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Derivatives with different functional groups replacing the chloro groups.
Scientific Research Applications
2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For example, its potential antimicrobial activity could involve inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-chlorophenyl)methyl]acetamide
- N-[(4-cyanophenyl)methyl]acetamide
- 4-chloro-N-[(4-cyanophenyl)methyl]acetamide
Uniqueness
2-chloro-N-[(4-chlorophenyl)methyl]-N-[(4-cyanophenyl)methyl]acetamide is unique due to the presence of both chloro and cyanophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Properties
CAS No. |
2758003-23-3 |
---|---|
Molecular Formula |
C17H14Cl2N2O |
Molecular Weight |
333.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.